2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole
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Overview
Description
2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole is a useful research compound. Its molecular formula is C14H10N2O4S3 and its molecular weight is 366.42. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Characterization and Metal Complex Formation
2-{[4-(Methylthio)phenyl]-2,3-dihydro-1,3-benzothiazole and its derivatives have been synthesized and explored for their ability to form novel Ni(II) and Co(II) coordination compounds. These compounds have been studied for their electrochemical behavior in solution and at the surface of a gold electrode, demonstrating potential applications in modifying electrode surfaces. The formation of self-assembled monolayers of metal complexes on gold surfaces showcases their applicability in surface chemistry and sensor development (Beloglazkina et al., 2007).
Antimicrobial and Anticancer Properties
Methylsulfonyl benzothiazole (MSBT) derivatives, including those with 2-{[4-(Methylsulfonyl)-2-nitrophenyl]thio}-1,3-benzothiazole structure, have been identified for their promising antimicrobial activity against selected bacterial and fungal species. Furthermore, specific MSBT compounds have shown significant anticancer activity, particularly against cervical cancer cell lines, highlighting their potential as novel therapeutic agents (Lad et al., 2017).
Pesticidal Activity Exploration
Derivatives of phenyl tribromomethyl sulfone, related to the core structure of 2-{[4-(Methylsulfonyl)-2-nitrophenyl]thio}-1,3-benzothiazole, have been synthesized with potential pesticidal activity. These novel compounds, designed with modifications to include nitration and subsequent reactions, offer insights into the development of new pesticides with improved efficacy and selectivity (Borys et al., 2012).
Antimycobacterial Activity
Research into benzothiazole derivatives has also revealed compounds with notable antimycobacterial activity. Specific benzylsulfanyl derivatives of benzothiazole, including those bearing nitro groups or a thioamide group, have shown appreciable activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. These findings support the potential use of benzothiazole derivatives in treating mycobacterial infections (Kočí et al., 2002).
DNA Adduct Formation in Antitumor Activity
2-(4-Aminophenyl)benzothiazoles, structurally related to the compound of interest, generate DNA adducts in sensitive tumor cells, providing a mechanism for their selective antitumor activity. This property has been observed both in vitro and in vivo, highlighting the potential of benzothiazole derivatives in cancer therapy by targeting specific cellular components in tumor cells (Leong et al., 2003).
Future Directions
Benzothiazole derivatives, including “2-{[4-(Methylsulfonyl)-2-nitrophenyl]thio}-1,3-benzothiazole”, may have potential in medicinal chemistry due to their wide range of biological activities . Future research could focus on the design and synthesis of this group of compounds with the aim of repurposing these compounds .
Properties
IUPAC Name |
2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S3/c1-23(19,20)9-6-7-13(11(8-9)16(17)18)22-14-15-10-4-2-3-5-12(10)21-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKHSHMCROYTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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